molecular formula C18H21N3O4 B252272 N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Cat. No. B252272
M. Wt: 343.4 g/mol
InChI Key: VAUICNNGMJUGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule compound that has been studied extensively for its anti-tumor properties. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies.

Scientific Research Applications

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.

Mechanism of Action

The exact mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to stimulate the production of cytokines, which are molecules that help regulate the immune system. It has also been shown to increase the number of immune cells that can attack cancer cells.
Biochemical and Physiological Effects:
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can help increase blood flow to tumors. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has also been shown to decrease the production of vascular endothelial growth factor (VEGF), which is a protein that helps tumors grow new blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide in lab experiments is that it has been extensively studied and its anti-tumor properties are well-established. However, one limitation is that N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses.

Future Directions

There are a number of future directions for the study of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide. One area of research is to further understand its mechanism of action and how it activates the immune system. Another area of research is to explore its potential as a treatment for other diseases, such as autoimmune disorders. Additionally, researchers are exploring ways to improve the effectiveness of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide and reduce its toxicity.

Synthesis Methods

The synthesis of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide is a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with ethylenediamine to form 3,4-dimethoxy-N-(2-aminoethyl)benzamide. This intermediate is then reacted with 6-methylpyridine-3-carboxylic acid to form N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide. The final product is purified using column chromatography.

properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H21N3O4/c1-12-4-5-14(11-21-12)18(23)20-9-8-19-17(22)13-6-7-15(24-2)16(10-13)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,22)(H,20,23)

InChI Key

VAUICNNGMJUGNM-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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